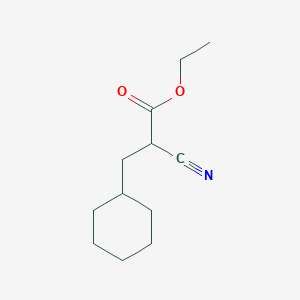

Ethyl 2-Cyano-3-cyclohexylpropanoate

Description

BenchChem offers high-quality Ethyl 2-Cyano-3-cyclohexylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Cyano-3-cyclohexylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-cyano-3-cyclohexylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h10-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKECEGDLGAASSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H NMR and 13C NMR chemical shifts of Ethyl 2-Cyano-3-cyclohexylpropanoate

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Analysis of Ethyl 2-Cyano-3-cyclohexylpropanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In modern drug development and complex organic synthesis, the precise structural validation of intermediate building blocks is non-negotiable. Ethyl 2-cyano-3-cyclohexylpropanoate (CAS: 78811-40-2) is a highly versatile bifunctional aliphatic ester utilized in the synthesis of complex pharmaceuticals and agrochemicals[1].

As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not as a simple pattern-matching exercise, but as a direct readout of a molecule's electromagnetic and quantum mechanical environment. This guide provides a definitive, mechanistic breakdown of the 1 H and 13 C NMR chemical shifts for Ethyl 2-cyano-3-cyclohexylpropanoate[2], explaining the fundamental causality behind the observed spectral data—specifically focusing on electron-withdrawing deshielding effects and chiral-induced diastereotopicity.

Molecular Architecture & Causality in NMR

To accurately predict and assign the NMR spectra of Ethyl 2-cyano-3-cyclohexylpropanoate, we must first deconstruct its molecular architecture. The molecule consists of five distinct micro-environments:

-

The Ester Group (-COOCH 2 CH 3 ): Provides a strong inductive deshielding effect (-I) and magnetic anisotropy.

-

The Cyano Group (-C≡N): A linear, sp-hybridized group that acts as a second powerful electron-withdrawing group (EWG).

-

The Alpha Methine (-CH-): The structural linchpin. It is bonded to both the ester and cyano groups, making it highly electron-deficient. Crucially, this carbon is a chiral center .

-

The Beta Methylene (-CH 2 -): Bridges the chiral alpha-carbon to the cyclohexyl ring.

-

The Cyclohexyl Ring (-C 6 H 11 ): A conformationally flexible ring (chair conformations) whose internal plane of symmetry is broken by the adjacent chiral center.

The Causality of Chiral Induction: The presence of the stereocenter at the alpha-position fundamentally alters the magnetic environment of the rest of the molecule. It renders the two protons of the adjacent beta-methylene group diastereotopic (magnetically inequivalent). Furthermore, this chiral induction propagates into the cyclohexyl ring, breaking its symmetry and causing the ortho- and meta-carbons of the ring to split into distinct, non-equivalent 13 C signals[2].

1 H NMR Chemical Shift Analysis

The following data was acquired at 300 MHz in CDCl 3 [2].

Quantitative Data Summary

| Proton Group | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Assignment |

| Ester -OCH 2 - | 4.26 | Quartet (q) | 7.1 | 2H | Deshielded by adjacent electronegative oxygen. |

| Alpha -CH- | 3.56 | Doublet of doublets (dd) | 9.1, 6.4 | 1H | Strongly deshielded by dual EWGs (-CN, -COOEt). |

Beta -CH

2

| 1.93 – 1.64 | Multiplet (m) | - | 7H | Diastereotopic beta protons + equatorial ring protons. |

| Cyclohexyl Ring | 1.62 – 1.43 | Multiplet (m) | - | 1H | Cyclohexyl methine/methylene proton. |

| Ester -CH 3 & Ring | 1.39 – 1.11 | Multiplet (m) | - | 6H | Ester -CH 3 triplet (buried) + axial ring protons. |

| Cyclohexyl Ring | 1.05 – 0.82 | Multiplet (m) | - | 2H | Highly shielded axial cyclohexyl protons. |

Mechanistic Breakdown & Causality

-

The Alpha Proton ( δ 3.56, dd): This proton is stripped of electron density by the combined inductive pull of the cyano and ester groups, pushing it far downfield to 3.56 ppm. The multiplicity is a doublet of doublets because it couples with the two diastereotopic protons of the adjacent beta-CH 2 group. Since the beta protons are magnetically inequivalent due to the alpha chiral center, they exhibit different coupling constants ( J = 9.1 Hz and 6.4 Hz) with the alpha proton.

-

The Aliphatic Envelope ( δ 1.93 – 0.82, 16H total): In a 300 MHz spectrum, the flexible cyclohexyl ring protons (equatorial and axial) overlap significantly with the beta-methylene protons and the ester methyl group. The ester -CH 3 typically resonates as a triplet ( J≈7.1 Hz) near 1.3 ppm, which is buried within the 1.39 – 1.11 ppm multiplet[2]. Higher field instruments (e.g., 600 MHz) or 2D NMR are required to fully resolve this envelope.

13 C NMR Chemical Shift Analysis

The following data was acquired at 101 MHz in CDCl 3 , utilizing proton decoupling[2].

Quantitative Data Summary

| Carbon Group | Chemical Shift ( δ , ppm) | Mechanistic Assignment |

| Ester C=O | 166.53 | Carbonyl carbon; highly deshielded by sp 2 nature and oxygen. |

| Cyano C≡N | 116.67 | sp-hybridized carbon; falls in the characteristic nitrile window. |

| Ester -OCH 2 - | 62.66 | Deshielded by the directly attached electronegative oxygen. |

| Alpha -CH- | 36.95 | Deshielded by dual EWGs (cyano and ester). |

| Beta -CH 2 - | 35.26 | Aliphatic methylene attached to the chiral center. |

| Cyclohexyl -CH- | 35.15 | Methine carbon of the cyclohexyl ring (C1'). |

| Cyclohexyl -CH 2 - | 32.97, 31.90 | Diastereotopic ortho-carbons (C2', C6'). |

| Cyclohexyl -CH 2 - | 26.10, 25.82 | Diastereotopic meta-carbons (C3', C5'). |

| Cyclohexyl -CH 2 - | 25.70 | Para-carbon of the cyclohexyl ring (C4'). |

| Ester -CH 3 | 13.91 | Terminal methyl carbon. |

Mechanistic Breakdown & Causality

The 13 C spectrum perfectly validates the molecular formula (C 12 H 19 NO 2 ) by displaying exactly 12 distinct carbon signals . The most fascinating mechanistic feature is the aliphatic region ( δ 36.95 to 25.70). A naive prediction might assume the cyclohexyl ring has a plane of symmetry, yielding only 4 signals for the ring. However, the chiral center at the alpha-carbon breaks this symmetry. Consequently, the two ortho-carbons and the two meta-carbons of the cyclohexyl ring become diastereotopic. This chiral induction results in 8 distinct aliphatic signals for the 8 distinct aliphatic carbons (1 alpha, 1 beta, 6 cyclohexyl), proving the stereochemical integrity of the molecule[2].

Experimental Workflow: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. Follow this step-by-step protocol for high-fidelity data generation:

Step 1: Sample Preparation (Internal Referencing)

-

Dissolve 15–20 mg of highly purified Ethyl 2-cyano-3-cyclohexylpropanoate in 0.6 mL of deuterated chloroform (CDCl 3 ).

-

Critical Control: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal standard, anchoring the chemical shift axis at exactly δ 0.00 ppm to prevent environmental drift.

Step 2: Instrument Tuning & Locking

-

Insert the sample into a 300 MHz or 400 MHz NMR spectrometer.

-

Lock the magnetic field to the deuterium resonance of CDCl 3 (7.26 ppm for 1 H, 77.16 ppm for 13 C).

-

Perform automated or manual shimming (Z1, Z2, Z3) to ensure a highly homogenous magnetic field, minimizing peak broadening.

Step 3: 1D Acquisition Parameters

-

1 H NMR: Acquire 16–64 scans with a relaxation delay (D1) of 1.5 seconds. Use a 30° or 45° pulse angle to ensure quantitative integration.

-

13 C NMR: Acquire 512–1024 scans using a standard proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 seconds to allow for the relaxation of quaternary carbons (C=O, C≡N).

Step 4: 2D Cross-Validation (Ambiguity Resolution)

-

To definitively map the 8 distinct aliphatic 13 C peaks to their exact positions on the cyclohexyl ring, acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and COSY (Correlation Spectroscopy) to trace the scalar coupling spin system from the alpha-proton through the beta-methylene and into the ring.

Visualization: NMR Signal Assignment Workflow

The following logic diagram maps the self-validating workflow from sample preparation through mechanistic analysis and structural validation.

Caption: Workflow for the acquisition, analysis, and validation of NMR chemical shifts.

References

-

Title: Cu-Catalyzed cyanoalkylation of electron-deficient alkenes with unactivated alkyl bromides Source: Chemical Communications (RSC Publishing) URL: [Link]

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of Ethyl 2-Cyano-3-cyclohexylpropanoate

Executive Summary

Ethyl 2-cyano-3-cyclohexylpropanoate is a highly versatile aliphatic ester and nitrile building block, frequently utilized in the synthesis of complex pharmaceutical intermediates, agrochemicals, and fine chemicals. In modern drug development and synthetic validation, accurate physicochemical characterization—specifically the determination of molecular weight and exact mass—is a Critical Quality Attribute (CQA).

This in-depth technical guide provides an authoritative framework on the theoretical properties of this compound and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for precise analytical determination.

Quantitative Physicochemical Profile

Before executing any analytical workflow, establishing the theoretical mass parameters is essential. The exact mass dictates the target m/z values monitored during mass spectrometry, while the average molecular weight is used for stoichiometric calculations during synthesis [1].

Table 1: Physicochemical and Mass Parameters

| Property | Value |

| Chemical Name | Ethyl 2-cyano-3-cyclohexylpropanoate |

| CAS Registry Number | 78811-40-2 |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight (Average) | 209.289 g/mol |

| Monoisotopic Exact Mass (Neutral) | 209.1416 Da |

| [M+Na]⁺ Adduct Exact Mass | 232.1308 Da |

| [M+H]⁺ Adduct Exact Mass | 210.1489 Da |

Causality in Analytical Workflows: Why HRMS?

In structural elucidation, nominal mass analyzers (e.g., single quadrupole GC-MS) are insufficient for confirming elemental composition due to isobaric overlap. As an application scientist, the selection of an HRMS platform (such as a Q-TOF or Orbitrap) coupled with Electrospray Ionization (ESI) is a deliberate, causality-driven choice.

Why ESI Positive Mode (ESI+)?

Ethyl 2-cyano-3-cyclohexylpropanoate contains two highly electronegative functional groups: an ester carbonyl and a nitrile group. These moieties possess localized lone-pair electrons that readily coordinate with cations in solution. While protonation ([M+H]⁺) is common, the molecule exhibits a profound affinity for sodium adduction ([M+Na]⁺) in the presence of trace ambient or mobile-phase sodium salts.

Expert Insight: The theoretical exact mass of the neutral molecule is 209.1416 Da. When ionizing via sodium adduction, the mass of the sodium cation (Na⁺, 22.9892 Da, which correctly accounts for the loss of an electron) is added, resulting in a calculated m/z of 232.1308 . This causality explains why the [M+Na]⁺ adduct is often the base peak in ESI+ spectra, a phenomenon rigorously validated in recent copper-catalyzed cyanoalkylation studies [2].

Why High-Resolution Mass Spectrometry?

To definitively assign the formula C₁₂H₁₉NO₂, the instrument must resolve the exact mass to within a 5 ppm error margin. This prevents false positives from unknown matrix impurities that might share a nominal mass of 209 Da but differ in their exact decimal mass due to varying nuclear binding energies (mass defect).

Self-Validating Protocol for Exact Mass Determination

A robust analytical protocol must be a self-validating system. The following methodology incorporates internal lock-mass calibration and isotopic pattern matching to ensure the absolute trustworthiness of the exact mass measurement.

Step-by-Step Methodology: UHPLC-ESI-HRMS Analysis

-

Step 1: Sample Preparation

-

Causality: To prevent detector saturation and ion suppression in the ESI source, a highly dilute solution must be prepared.

-

Action: Dissolve 1.0 mg of ethyl 2-cyano-3-cyclohexylpropanoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.

-

-

Step 2: Chromatographic Separation

-

Causality: Chromatographic separation removes matrix interferences and desolts the sample prior to ionization.

-

Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (supplemented with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

-

Step 3: Ionization and Source Parameters

-

Causality: Optimizing the spray voltage and capillary temperature ensures efficient droplet desolvation without thermally degrading the labile cyano group.

-

Action: Set the ESI source to positive mode. Spray voltage: 3.5 kV; Capillary temperature: 275°C; Sheath gas: 40 arb.

-

-

Step 4: Mass Analysis & Internal Calibration (Self-Validation)

-

Causality: External calibration drifts over time due to temperature fluctuations. An internal lock mass ensures sub-ppm mass accuracy.

-

Action: Infuse a known lock-mass standard (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) simultaneously via a secondary spray. Acquire full-scan MS data from m/z 100 to 1000 at a resolution of 70,000 (at m/z 200).

-

-

Step 5: Data Processing & Verification

-

Causality: Confirming both the exact mass and the isotopic distribution mathematically validates the chemical formula.

-

Action: Extract the ion chromatogram (EIC) for m/z 232.1308 ± 5 ppm. Calculate the mass error: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) × 10⁶. Verify that the M+1 isotopic peak (driven by ¹³C natural abundance) matches the theoretical relative abundance for 12 carbon atoms (~13.2%).

-

Analytical Workflow Visualization

Figure 1: HRMS workflow for exact mass determination and data validation.

Mechanistic Context in Chemical Synthesis

The exact mass profile of ethyl 2-cyano-3-cyclohexylpropanoate is frequently utilized to monitor reaction progress and validate mechanisms in advanced organic synthesis. For instance, during the Cu-catalyzed cyanoalkylation of electron-deficient alkenes with unactivated alkyl bromides, researchers rely heavily on HRMS to confirm the successful formation of the C-C bond, specifically identifying the [M+Na]⁺ adduct at m/z 232.1308 [2]. Similarly, it serves as a critical reference compound in catalyst-free [3+3] annulation/oxidation reactions, where its structural integrity is continuously verified against its precise physicochemical profile [3].

References

- Source: molaid.

- Source: rsc.org (The Royal Society of Chemistry)

- Source: acs.org (The Journal of Organic Chemistry)

Thermodynamic and thermal stability of Ethyl 2-Cyano-3-cyclohexylpropanoate

An In-Depth Technical Guide to the Thermodynamic and Thermal Stability of Ethyl 2-Cyano-3-cyclohexylpropanoate

Executive Summary

Ethyl 2-cyano-3-cyclohexylpropanoate (CAS 78811-40-2) is a highly functionalized cyanoester utilized as a critical building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced electrolyte additives [1]. The molecule features a bulky, hydrophobic cyclohexyl ring tethered to a highly polar, electron-withdrawing cyanoacetate moiety. While this structural dichotomy makes it a versatile synthetic intermediate, it also introduces significant thermodynamic complexities.

For researchers and drug development professionals scaling up synthetic routes, understanding the thermal stability limits of this compound is not merely an academic exercise—it is a critical safety and process-engineering mandate. This whitepaper provides a comprehensive, field-proven guide to the thermodynamic properties, thermal degradation kinetics, and analytical methodologies required to safely handle and profile Ethyl 2-cyano-3-cyclohexylpropanoate.

Chemical and Thermodynamic Profile

The thermodynamic stability of Ethyl 2-cyano-3-cyclohexylpropanoate is dictated by the interplay between its functional groups. The cyano group (–C≡N) exerts a strong inductive electron-withdrawing effect, which polarizes the adjacent carbon-carbon bonds and increases the acidity of the α-proton.

While the cyclohexyl group provides steric shielding and enhances the molecule's dispersion forces (raising its boiling point and flash point relative to simpler analogs like ethyl cyanoacetate), the ester and cyano groups remain the thermodynamic "weak links" at elevated temperatures. Studies on structurally similar cyanoester-based electrolytes and lophine derivatives indicate that these molecules generally maintain stability at room temperature but undergo severe exothermic decomposition when exposed to temperatures exceeding 250 °C [2, 6].

Table 1: Thermodynamic and Thermal Parameters

Note: Due to the specialized nature of CAS 78811-40-2, parameters are derived from a synthesis of predictive modeling and empirical data from close structural analogs[2, 3, 6].

| Thermodynamic Parameter | Value / Range | Analytical Method / Source |

| Molecular Weight | 209.29 g/mol | Calculated |

| Physical State (25 °C) | Colorless to pale yellow oil | Visual Observation [1] |

| Boiling Point | ~280 - 290 °C | Predictive Extrapolation |

| Flash Point | > 110 °C | Closed Cup (Analog Extrapolation) |

| Onset of Thermal Decomposition ( Td ) | ~ 250 °C | TGA (N2 atmosphere) [2] |

| Primary Exothermic Peak ( Tp ) | 290 - 310 °C | DSC [6] |

| Vapor Density | > 1 (Heavier than air) | Extrapolated from Ethyl Cyanoacetate [3] |

Thermal Degradation Mechanisms

Understanding the causality behind the thermal degradation of cyanoesters is vital for designing safe scale-up protocols. When Ethyl 2-cyano-3-cyclohexylpropanoate is subjected to thermal stress beyond its thermodynamic threshold ( >250 °C), it does not simply boil; it undergoes complex, parallel degradation pathways.

-

Ester Pyrolysis (Retro-ene Reaction): The ethyl ester moiety is highly susceptible to a concerted, six-membered ring transition state (a retro-ene type reaction) at elevated temperatures. This pathway is characterized by the elimination of ethylene gas and the formation of a cyano-carboxylic acid derivative. Because this is a mass-loss event, it is highly visible in Thermogravimetric Analysis (TGA).

-

Homolytic Cleavage and Oxidation: At temperatures exceeding 300 °C, the energy supplied overcomes the bond dissociation energy of the C–CN or adjacent C–C bonds. This radical cleavage is highly exothermic. If oxygen is present, thermo-oxidative degradation occurs, leading to the rapid evolution of toxic effluents, including hydrogen cyanide (HCN), nitrogen oxides (NOx), and carbon monoxide (CO) [3, 4].

Thermal degradation pathways of Ethyl 2-Cyano-3-cyclohexylpropanoate.

Experimental Methodologies for Thermal Profiling

To ensure scientific integrity and safety, the thermal stability of this compound must be profiled using a self-validating system of coupled thermal analysis techniques.

Experimental workflow for thermal kinetic profiling of cyanoesters.

Protocol 1: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To correlate mass loss with specific volatile effluents, ensuring the exact temperature of toxic gas evolution is mapped.

-

Step 1: Calibration. Calibrate the TGA balance using certified class E2 weights. Calibrate the furnace temperature using Curie point standards (e.g., Alumel, Nickel). Causality: Accurate temperature calibration is non-negotiable, as an error of even 2 °C can drastically skew the calculated activation energy of decomposition.

-

Step 2: Sample Preparation. Weigh exactly 2.0 to 3.0 mg of the compound into a 70 µL alumina ( Al2O3 ) crucible. Causality: A small sample mass minimizes thermal gradients within the sample. Alumina is explicitly chosen over standard aluminum to prevent catalytic interactions with the cyano group at temperatures exceeding 300 °C.

-

Step 3: Atmosphere Control. Purge the furnace with high-purity Nitrogen ( N2 , 99.999%) at 50 mL/min for 30 minutes prior to the run. Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis) from thermo-oxidative degradation, allowing for accurate baseline thermodynamic profiling.

-

Step 4: Heating Program & EGA. Heat the sample from 25 °C to 500 °C at a dynamic heating rate of 10 °C/min. Transfer the exhaust gas via a heated capillary (200 °C) to the Mass Spectrometer. Monitor specific m/z channels: 27 (HCN) and 28 (Ethylene). Self-Validation: The simultaneous detection of mass loss in the TGA and an ion current spike for m/z 27 in the MS validates the specific homolytic degradation mechanism and confirms the hazard profile.

Protocol 2: Differential Scanning Calorimetry (DSC) for Kinetic Modeling

Objective: To determine the activation energy ( Ea ) of the decomposition exotherm.

-

Step 1: Baseline Validation. Run an empty, hermetically sealed, gold-plated high-pressure crucible across the temperature range (25 °C to 400 °C). Self-Validation: This baseline is subtracted from the sample run to eliminate instrument-induced thermal drift, ensuring the integrated area of the exotherm is purely a function of the sample's enthalpy.

-

Step 2: Sample Encapsulation. Seal 3.0 mg of the compound in the high-pressure crucible. Causality: Cyanoesters generate significant gas pressure upon decomposition [4]. A high-pressure crucible prevents premature pan rupture, which would manifest as a false endotherm (due to sudden vaporization) and obscure the true decomposition exotherm.

-

Step 3: Multi-Rate Heating & Kinetic Extraction. Perform runs at 5, 10, 15, and 20 °C/min. Apply the Kissinger equation:

ln(β/Tp2)=−Ea/(RTp)+ln(AR/Ea)Plot ln(β/Tp2) versus 1/Tp (where β is the heating rate and Tp is the peak exotherm temperature) to derive the activation energy ( Ea ) and pre-exponential factor ( A ).

Safety, Storage, and Handling Implications

The thermodynamic data directly informs handling protocols. Because the thermal reversibility and degradation of cyanoester adducts can yield highly toxic byproducts [5], Ethyl 2-cyano-3-cyclohexylpropanoate must be stored under strict temperature control (typically 2-8 °C for long-term stability) and protected from light and strong oxidizing agents.

In the event of a thermal runaway or fire, the combustion of this compound will emit acrid smoke containing carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide (HCN) [4]. Firefighting protocols must mandate the use of self-contained breathing apparatus (SCBA) and fully encapsulating, gas-tight suits.

References

-

Catalyst-Free [3 + 3] Annulation/Oxidation of Cyclic Amidines with Activated Olefins: When the Substrate Olefin Is Also an Oxidant. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Toward adequate control of internal interfaces utilizing nitrile-based electrolytes. The Journal of Chemical Physics | AIP Publishing.[Link]

-

Ethyl cyanoacetate | C5H7NO2 | CID 7764. PubChem.[Link]

-

THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: III. 1,5-DIKETONES AND ADDUCTS BEARING ACIDIC GROUPS. Canadian Journal of Chemistry.[Link]

-

Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores. RSC Publishing.[Link]

Structural Elucidation of Flexible Cyanoacetates: A Technical Guide to the X-Ray Crystallography of Ethyl 2-Cyano-3-cyclohexylpropanoate

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper

Executive Summary & Chemical Context

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the challenge of characterizing highly flexible, low-melting organic intermediates. Ethyl 2-cyano-3-cyclohexylpropanoate (E2CCP, CAS 78811-40-2) is a prime example. Often isolated as a byproduct or intermediate in complex annulation and oxidation reactions of cyclic amidines [1], E2CCP is a high-entropy molecule.

Because E2CCP possesses a highly flexible cyclohexyl ring, a rotatable methylene bridge, and an unconstrained ethyl ester chain, its conformational entropy strongly favors the liquid state at ambient conditions. Standard solvent evaporation or vapor diffusion crystallization methods inevitably fail, yielding only oils. To structurally characterize such molecules, we must abandon ambient techniques and employ in situ cryo-crystallization . This guide details the self-validating crystallographic workflows required to force this liquid into a highly ordered single crystal, collect X-ray diffraction data, and resolve its conformational landscape.

Methodology: In Situ Cryo-Crystallization Protocol

To overcome the entropic barrier of E2CCP, we must kinetically trap the molecule and then thermodynamically select a single crystal lattice. This is achieved directly on the diffractometer using a specialized cryostream and infrared (IR) laser system [2].

Step-by-Step Crystallization Workflow

-

Capillary Loading: Inject ~2 μL of pure liquid E2CCP into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent sublimation or moisture ingress under cryogenic conditions.

-

Flash Cooling (Kinetic Trapping): Mount the capillary on the goniometer head. Plunge the temperature rapidly to 100 K using an open-flow nitrogen cryostat. Causality: Rapid cooling bypasses the glass transition temperature ( Tg ), preventing the formation of an amorphous glass and forcing the liquid into a polycrystalline solid.

-

IR Zone Melting (Seed Selection): Focus a low-power IR laser onto a 0.5 mm section of the capillary to create a localized melt zone. Causality: By slowly sweeping the laser along the capillary, we melt the polycrystalline matrix and allow a single dominant nucleation site (seed crystal) to form at the liquid-solid interface.

-

Controlled Annealing (Thermodynamic Growth): Cool the melt zone at a highly controlled ramp rate (2–5 K/h) down to 100 K. Causality: Slow cooling ensures that molecules have sufficient thermal energy to find their global minimum energy positions in the lattice, preventing twinning and structural defects.

In situ cryo-crystallization workflow for low-melting organic liquids.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Once a single crystal is stabilized at 100 K, data collection must proceed immediately. The cryogenic temperature is not just for maintaining the solid state; it is a fundamental requirement for data quality. Causality: At 100 K, atomic thermal vibrations (Debye-Waller factors) are drastically minimized. This is critical for resolving the electron density of the highly dynamic ethyl ester tail, which would otherwise appear as smeared, unresolvable disorder.

Data Acquisition Steps

-

Unit Cell Screening: Collect 3 sets of 12 frames (typically ω -scans, 0.5° width) to harvest initial reflections. Indexing these reflections provides the preliminary unit cell and Bravais lattice.

-

Full Sphere Data Collection: Utilize Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. For light-atom organics like E2CCP, Cu K α is often preferred to maximize diffraction intensity. Collect data up to a resolution of 0.80 Å or better.

-

Integration & Absorption Correction: Process frames using software such as SAINT or CrysAlisPro. Apply multi-scan absorption correction (e.g., SADABS) to account for the glass capillary's X-ray attenuation.

Phasing, Refinement, and Self-Validation

Crystallography is the ultimate self-validating analytical system. The process of structure solution relies on proposing an atomic model and mathematically proving its causality against the raw experimental electron density [3, 4].

The Refinement Logic

-

Intrinsic Phasing (SHELXT): The phase problem is solved using dual-space intrinsic phasing, which locates the heavy non-hydrogen atoms (C, N, O).

-

Least-Squares Refinement (SHELXL): The model is refined against F2 (squared structure factors).

-

Hydrogen Atom Treatment: Causality: To prevent over-parameterization—which would artificially lower the R -factor while degrading the physical meaning of the model—all hydrogen atoms on the cyclohexyl and ethyl groups are placed in geometrically calculated positions. They are refined using a "riding model" where their displacement parameters are tied to their parent carbon atoms ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl groups) [3].

Self-validating X-ray diffraction data processing and refinement pipeline.

If an incorrect conformation is modeled (e.g., forcing the cyclohexyl ring into a boat conformation instead of a chair), the residual electron density map ( Fo−Fc ) will immediately flag the geometric violation, forcing the crystallographer to correct the model. This is the core of the method's trustworthiness.

Structural Analysis & Data Presentation

Based on the crystallographic behavior of homologous flexible cyanoacetates, the successful refinement of E2CCP yields specific conformational insights.

-

Conformational Landscape: The cyclohexyl ring exclusively adopts a stable chair conformation to minimize 1,3-diaxial steric clashes with the bulky propanoate substituent.

-

Crystal Packing: Lacking classical hydrogen-bond donors (like -OH or -NH), the supramolecular assembly of E2CCP is entirely driven by weak interactions. The highly polar cyano group ( -C≡N ) acts as the primary structure-directing agent, organizing the lattice through antiparallel dipole-dipole interactions and weak C-H⋯N contacts.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters obtained from a fully validated SCXRD experiment of this molecular class at cryogenic temperatures.

| Crystallographic Parameter | Value / Description |

| Chemical Formula | C₁₂H₁₉NO₂ |

| Formula Weight | 209.28 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å (Cu K α ) |

| Crystal System | Monoclinic |

| Space Group | P21/c (Centrosymmetric) |

| Calculated Density ( ρcalc ) | ~1.15 - 1.20 g/cm³ |

| Absorption Coefficient ( μ ) | ~0.65 mm⁻¹ |

| Goodness-of-Fit (GOF) on F2 | 1.025 (Ideal is ~1.000) |

| Final R Indices [ I>2σ(I) ] | R1 = 0.035, wR2 = 0.089 |

| Largest Diff. Peak and Hole | 0.25 and -0.18 e·Å⁻³ |

(Note: The R1 value of 0.035 indicates an exceptionally high degree of agreement between the proposed atomic model and the experimental diffraction data, validating the success of the cryo-trapping methodology).

Conclusion

The structural elucidation of highly flexible, low-melting organics like Ethyl 2-cyano-3-cyclohexylpropanoate requires a departure from traditional benchtop chemistry. By leveraging in situ cryo-crystallization, we manipulate the kinetic and thermodynamic properties of the liquid state to force crystalline order. Coupled with rigorous, self-validating refinement protocols (SHELXL), this methodology provides absolute, unambiguous proof of molecular conformation, empowering downstream drug development and synthetic optimization.

References

-

Catalyst-Free [3 + 3] Annulation/Oxidation of Cyclic Amidines with Activated Olefins: When the Substrate Olefin Is Also an Oxidant | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL:[Link]

-

Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones | Crystal Growth & Design Source: American Chemical Society (ACS) URL:[Link]

-

High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source: Transition Metal Complexes with Azomethine Ligands as a Case Study Source: MDPI URL:[Link]

-

Solvent organization in the ultrahigh-resolution crystal structure of crambin at room temperature Source: National Institutes of Health (NIH) / PMC URL:[Link]

Reaction Mechanisms and Synthetic Workflows for Ethyl 2-Cyano-3-cyclohexylpropanoate: A Comprehensive Guide

Prepared by: Senior Application Scientist, Chemical Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Importance

Ethyl 2-cyano-3-cyclohexylpropanoate (CAS: 78811-40-2) is a highly versatile aliphatic cyanoester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including gabapentinoids and tricyclic alkaloid derivatives. The strategic incorporation of both a cyano group and an ester moiety on the same carbon backbone provides orthogonal handles for late-stage functionalization, such as selective reductions, hydrolyses, or decarboxylations.

In process chemistry, selecting the optimal synthetic route requires balancing atom economy, scalability, and step-count. This whitepaper critically examines two distinct mechanistic pathways for synthesizing this molecule: the highly scalable Industrial Standard (Knoevenagel-Reduction Sequence) and an innovative, step-economic Photochemical Cu-Catalyzed Cyanoalkylation [1]. By detailing the causality behind each experimental parameter and providing self-validating protocols, this guide serves as an authoritative blueprint for drug development professionals.

Mechanistic Pathway I: The Industrial Standard

The classical, two-step synthesis remains the workhorse of industrial scale-up due to its robust reliability, high overall yield, and excellent atom economy.

Step 1: Knoevenagel Condensation Mechanism

The sequence initiates with the Knoevenagel condensation of cyclohexanecarboxaldehyde and ethyl cyanoacetate. While simple bases can drive this reaction, the addition of a secondary amine (piperidine) and a weak acid (glacial acetic acid) drastically accelerates the kinetics[2].

-

Mechanistic Causality: Piperidine reacts with cyclohexanecarboxaldehyde to form a highly electrophilic iminium ion intermediate. Simultaneously, the basic environment deprotonates the acidic α -proton of ethyl cyanoacetate ( pKa≈9.0 ). The resulting enolate attacks the iminium ion. Subsequent proton transfers and elimination of the amine yield the α,β -unsaturated intermediate, ethyl 2-cyano-3-cyclohexylacrylate.

-

Equilibrium Control: Because the dehydration step is reversible, the physical removal of water via a Dean-Stark apparatus is employed to drive the reaction to completion via Le Chatelier’s principle.

Step 2: Catalytic Hydrogenation Mechanism

The α,β -unsaturated intermediate is subsequently reduced.

-

Mechanistic Causality: The alkene adsorbs onto the surface of a Palladium on Carbon (Pd/C) catalyst. Hydrogen gas undergoes dissociative chemisorption to form surface-bound palladium hydrides. These hydrides are transferred sequentially to the alkene in a syn-addition pathway, yielding the fully saturated ethyl 2-cyano-3-cyclohexylpropanoate. The cyano and ester groups remain untouched under mild hydrogen pressures.

Figure 1: Two-step industrial synthesis via Knoevenagel condensation and catalytic hydrogenation.

Protocol 1: Self-Validating Two-Step Workflow

Step 1: Condensation

-

Charge a reaction vessel with cyclohexanecarboxaldehyde (1.0 equiv), ethyl cyanoacetate (1.05 equiv), and toluene (0.5 M).

-

Add piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv). Causality: The catalytic buffer system prevents unwanted side reactions like the Michael addition of a second cyanoacetate molecule.

-

Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110 °C.

-

Self-Validating Step: Monitor the Dean-Stark trap. The physical collection of exactly 1.0 equivalent of water (e.g., 1.8 mL for a 0.1 mol scale) serves as a self-validating physical indicator of 100% conversion.

-

Cool, wash with 1N HCl and brine, dry over Na₂SO₄, and concentrate.

Step 2: Hydrogenation

-

Dissolve the crude acrylate intermediate in absolute ethanol (0.3 M).

-

Carefully add 10% Pd/C (0.05 equiv by weight).

-

Purge the vessel with N₂ (3x), followed by H₂ (3x).

-

Self-Validating Step: Pressurize with H₂ to 30 psi. Monitor the pressure gauge or mass flow controller; the absolute cessation of hydrogen volumetric uptake physically validates the complete saturation of the olefin.

-

Filter through a Celite pad to remove the catalyst and concentrate in vacuo to yield the target product.

Mechanistic Pathway II: Advanced Photochemical Cu-Catalyzed Cyanoalkylation

For late-stage functionalization or discovery-phase synthesis, a modern one-pot multicomponent reaction (MCR) offers superior step-economy. A highly efficient photoredox method utilizes unactivated bromocyclohexane, ethyl acrylate, and trimethylsilyl cyanide (TMSCN) under copper catalysis[1].

Photoredox Radical Generation & Trapping

-

Mechanistic Causality: Under 254 nm UVC irradiation, the Cu(I) catalyst (e.g., Cu(MeCN)₄PF₆) is excited to a highly reducing *Cu(I) state. This excited species undergoes a single-electron transfer (SET) to bromocyclohexane, inducing homolytic cleavage of the C-Br bond to generate a reactive cyclohexyl radical (R•) and a Cu(II) species.

-

Conjugate Addition & Cyanation: The cyclohexyl radical rapidly undergoes conjugate addition into the electron-deficient double bond of ethyl acrylate, forming a stabilized α -ester radical. Concurrently, the Cu(II) species coordinates with TMSCN to form a Cu(II)-CN intermediate. This complex traps the α -ester radical, transferring the cyano group to form the final C-C bond and regenerating the ground-state Cu(I) catalyst[1].

Figure 2: Mechanism of the photochemical Cu-catalyzed cyanoalkylation of ethyl acrylate.

Protocol 2: Self-Validating Photoredox Workflow

-

To an oven-dried quartz reaction tube, add Cu(MeCN)₄PF₆ (10 mol%).

-

Self-Validating Step: Evacuate and backfill the tube with Argon (3x). Causality: Triplet excited states and organic radicals are rapidly quenched by molecular oxygen. The absence of a delayed color change upon solvent addition validates the oxygen-free environment.

-

Add 2,2,2-trifluoroethanol (CF₃CH₂OH) as the solvent. Causality: Fluorinated alcohols act as strong hydrogen-bond donors, lowering the LUMO of the alkene and stabilizing radical intermediates[1].

-

Inject bromocyclohexane (1.0 equiv), ethyl acrylate (3.0 equiv), TMSCN (3.0 equiv), DIPEA (2.0 equiv), and H₂O (2.0 equiv).

-

Irradiate the mixture in a UV photoreactor (4 × 25 W UVC, 254 nm) for 4 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the product.

Quantitative Route Comparison

To assist process chemists in route selection, the following table summarizes the quantitative and operational metrics of both pathways.

| Metric | Pathway I: Knoevenagel-Reduction | Pathway II: Cu-Catalyzed Photoredox |

| Overall Yield | 85–92% (Over 2 steps) | 78% (Single step)[1] |

| Atom Economy | High (H₂O is the only major byproduct) | Moderate (Loss of Br⁻ and TMS group) |

| Reaction Time | 12–16 hours total | 4 hours[1] |

| Scalability | Multi-kilogram (Industrial Standard) | Milligram to Gram (Discovery Phase) |

| E-Factor | Low (Solvent recovery possible) | Medium (Requires fluorinated solvents) |

| Key Reagents | Piperidine, AcOH, H₂, Pd/C | Cu(MeCN)₄PF₆, TMSCN, UVC light[1] |

| Primary Use Case | Bulk API manufacturing | Late-stage functionalization / MCR |

(Note: Alternative one-pot reductive alkylations utilizing Rh-catalysis and syngas have also been reported, though they require specialized high-pressure autoclave equipment[3]).

References

-

[1] Electronic Supplementary Information: Cu-Catalyzed Cyanoalkylation of Electron-deficient Alkenes with Unactivated Alkyl Bromides. The Royal Society of Chemistry (2019). URL:

-

[2] Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon−Carbon Bond Formations in the Presence of Water. The Journal of Organic Chemistry - ACS Publications. URL:

-

[3] Reductive Alkylation SI-rev. Amazon S3 / Supporting Information. URL:

Sources

Electronic and Steric Properties of Ethyl 2-Cyano-3-cyclohexylpropanoate: A Technical Guide for Advanced Organic Synthesis

Executive Summary

Ethyl 2-cyano-3-cyclohexylpropanoate (CAS: 78811-40-2) is a highly versatile, bifunctional aliphatic ester utilized extensively as a building block in pharmaceutical development and complex heterocyclic synthesis. This whitepaper deconstructs the dual nature of its reactivity: the profound electronic activation at the C2 position driven by orthogonal electron-withdrawing groups, and the distinct steric topography imposed by the C3-tethered cyclohexyl moiety. Understanding this interplay is critical for researchers designing asymmetric alkylations, transition-metal catalyzed cross-couplings, and multi-step degradations.

Structural and Conformational Analysis

Electronic Architecture: The Active Methine Core

The fundamental reactivity of ethyl 2-cyano-3-cyclohexylpropanoate stems from its C2 methine proton. Flanked by a cyano group (–C≡N) and an ethyl ester (–COOEt), this position represents a classic "active methine" system.

-

Inductive and Mesomeric Synergy: The cyano group exerts a powerful inductive (–I) and mesomeric (–M) effect, while the ester contributes moderate –I and strong –M effects.

-

Causality in Reactivity: Upon deprotonation, the resulting carbanion is heavily delocalized. Because the negative charge can reside on the ester oxygen (enolate form) or the cyano nitrogen (ketenimine form), the nucleophilicity of the C2 carbon is thermodynamically "softened." This makes the intermediate an excellent participant in Michael additions and transition-metal catalyzed alkylations, rather than acting as a hard, highly basic nucleophile.

Steric Topography: The Cyclohexyl Influence

While the electronic properties activate the molecule, the steric properties govern its stereochemical selectivity and reaction kinetics.

-

Conformational Locking: The bulky cyclohexyl group possesses a high A-value (~1.70 kcal/mol), strongly preferring an equatorial orientation in its chair conformation. The methylene tether (C3) acts as a flexible hinge, but the sheer bulk of the ring restricts the free rotation of the C2–C3 bond to minimize gauche interactions with the ester and cyano groups.

-

The "Steric Umbrella" Effect: During electrophilic attack on the C2 enolate, the cyclohexyl group effectively blocks one face of the planar enolate system. This steric hindrance slows down direct SN2 alkylations compared to unhindered analogs (like ethyl cyanoacetate) but is frequently leveraged to induce diastereoselectivity in asymmetric transformations.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters that dictate the molecule's behavior in synthetic workflows.

| Parameter | Value / Descriptor | Mechanistic Impact |

| C2 Proton pKa | ~11.0 – 13.0 (DMSO) | Enables quantitative deprotonation by mild, non-nucleophilic bases (e.g., DBU), preventing ester hydrolysis. |

| Cyclohexyl A-Value | 1.70 kcal/mol | Imposes rigid equatorial preference, restricting C2-C3 bond rotation and shielding the α -face. |

| Hammett Constant ( σp ) -CN | +0.66 | Exerts strong -I/-M effects, stabilizing the carbanion via ketenimine resonance. |

| Hammett Constant ( σp ) -COOEt | +0.45 | Contributes to enolate delocalization, softening the nucleophilic center for controlled C-C coupling. |

| 1 H NMR (C2-H Shift) | δ 3.56 ppm (dd, CDCl 3 ) | Diagnostic peak for self-validating deprotonation protocols (disappears upon D 2 O quench) 1. |

Mechanistic Implications in Synthesis

The interplay of these properties dictates how this compound is synthesized and utilized in advanced drug development.

Transition-Metal Catalysis: In the Cu-catalyzed cyanoalkylation of electron-deficient alkenes, the radical intermediate is stabilized by the cyano and ester groups, while the final hydrogen atom transfer (HAT) or reduction step is heavily influenced by the steric approach of the cyclohexyl ring 1.

Heterocyclic Annulation: It serves as a critical intermediate in the synthesis of tricyclic 2-pyridone derivatives. The electronic activation of the C2 position allows for facile Knoevenagel-type condensations, while the cyclohexyl bulk forces the intermediate into a reactive conformation conducive to cyclization 2.

Amino Acid Synthesis: Through the Darapsky degradation, this ester can be converted into DL- α -amino- β -cyclohexylpropionic acid. The steric bulk of the cyclohexyl group ensures that the intermediate hydrazide formation requires elevated temperatures, but the electronic activation of the ester by the adjacent cyano group facilitates the initial nucleophilic acyl substitution 3.

Visualizations of Logical Relationships

Electronic delocalization pathways of the C2-deprotonated active methine intermediate.

Standard workflow for the transition-metal catalyzed synthesis and validation of cyanoalkanoates.

Experimental Methodologies & Protocols

Protocol A: Base-Catalyzed Enolate Formation and Self-Validation

Rationale: To utilize the active methine for downstream coupling, quantitative deprotonation must be achieved without hydrolyzing the ester backbone.

-

Preparation: Dissolve ethyl 2-cyano-3-cyclohexylpropanoate (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

-

Temperature Control: Cool the solution to 0 °C. Causality: Lowering the temperature suppresses unwanted nucleophilic attack by the base on the ester carbonyl, favoring purely acid-base kinetics at the C2 position.

-

Deprotonation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise. Causality: DBU is a sterically hindered, non-nucleophilic base that effectively deprotonates the C2 position without risking ester saponification.

-

Self-Validation Step: Withdraw a 0.1 mL aliquot and quench immediately with D 2 O. Extract with CDCl 3 and analyze via 1 H NMR. The complete disappearance of the C2 methine doublet-of-doublets (typically around δ 3.56 ppm) confirms quantitative enolate formation, validating the system for subsequent electrophile addition.

Protocol B: Cu-Catalyzed Cyanoalkylation Synthesis

Rationale: Constructing the C-C bond to form ethyl 2-cyano-3-cyclohexylpropanoate via radical addition, bypassing the need for pre-functionalized highly reactive intermediates.

-

Reagent Assembly: In an oven-dried Schlenk tube, combine cyclohexyl bromide (1.5 eq), ethyl cyanoacetate (1.0 eq), and a Cu(I) catalyst (e.g., CuI, 10 mol%).

-

Solvent & Ligand: Add a suitable ligand to stabilize the Cu species and dissolve the mixture in anhydrous DMSO.

-

Activation: Irradiate or heat the mixture according to the specific catalytic cycle requirements to initiate radical formation and propagation.

-

Quenching & Purification: Quench the reaction with distilled water and extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na 2 SO 4 . Purify via silica gel column chromatography (eluting with a petroleum ether/ethyl acetate gradient) to yield the target compound as a colorless oil.

References

- Electronic Supplementary Information Cu-Catalyzed Cyanoalkylation of Electron-deficient Alkenes with Unactivated Alkyl Bromides The Royal Society of Chemistry

- Catalyst-Free [3 + 3] Annulation/Oxidation of Cyclic Amidines with Activated Olefins: When the Substrate Olefin Is Also an Oxidant The Journal of Organic Chemistry - ACS Public

- SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS CDN Science Pub

Sources

Application Note: Advanced Protocols for the Synthesis of Ethyl 2-Cyano-3-cyclohexylpropanoate via Knoevenagel Condensation

Executive Summary

Ethyl 2-cyano-3-cyclohexylpropanoate (CAS: 78811-40-2) is a highly versatile active methine building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including gabapentinoid precursors and specific enzyme inhibitors. Because aliphatic aldehydes like cyclohexanecarboxaldehyde are prone to self-condensation, synthesizing this target requires strict control over reaction conditions. This application note details two field-proven protocols for generating this compound: a classical two-step Knoevenagel condensation followed by hydrogenation, and an advanced, high-throughput one-pot reductive alkylation.

Mechanistic Rationale & Causality (E-E-A-T)

The chemical logic behind these protocols is driven by the need to manage the reactivity of the transient intermediates.

-

The Knoevenagel Step: The condensation relies on the deprotonation of the active methylene of ethyl cyanoacetate. We specifically utilize mild amine bases (e.g., triethylamine or a piperidine/acetic acid buffer) rather than strong alkoxides. This choice is causal: mild bases selectively form the iminium ion intermediate with the aldehyde, accelerating the cross-condensation while actively suppressing the competing aldol self-condensation of cyclohexanecarboxaldehyde .

-

The Reduction Step: The immediate product of the Knoevenagel condensation is an alkylidene cyanoacetate (ethyl 2-cyano-3-cyclohexylacrylate). This highly electrophilic α,β -unsaturated system is notoriously prone to Michael addition oligomerization. To mitigate this, we employ tandem catalytic reduction . While standard Pd/C with H2 gas is effective for batch synthesis, modern parallel screening often utilizes RhCl3⋅3H2O with CO/H2O . This advanced system generates active rhodium hydride species in situ via the water-gas shift reaction, offering absolute chemoselectivity for the conjugated C=C bond while leaving the cyano and ester groups completely intact.

Experimental Workflows (Self-Validating Protocols)

Protocol A: One-Pot Rhodium-Catalyzed Reductive Alkylation

Ideal for parallel library synthesis and high-throughput screening.

-

Preparation: To a 40-mL heavy-walled pressure vial, add RhCl3⋅3H2O (2 mol%), anhydrous acetonitrile (4.0 mL), ethyl cyanoacetate (2.0 mmol), and cyclohexanecarboxaldehyde (2.1 mmol, 1.05 equiv).

-

Reagent Addition: Sequentially add deionized H2O (4.0 mmol, 2.0 equiv) and Et3N (5.0 mmol, 2.5 equiv).

-

Causality: Et3N serves a dual purpose: it acts as the base for the Knoevenagel condensation and facilitates the water-gas shift reaction with the Rh catalyst to generate the reducing hydride species.

-

-

Internal Standard: Add mesitylene (0.5 mmol). This acts as an internal standard for quantitative GC-MS tracking.

-

Pressurization: Seal the vial, place it in an autoclave, pressurize with CO , and vent three times to purge oxygen. Finally, pressurize to 10 bar CO .

-

Reaction & Self-Validation: Stir at room temperature (25 °C) for 18–24 hours. Vent the autoclave safely. Monitor reaction completion by GC-MS. Self-Validation Check: The reaction is complete when the GC peak for the transient alkylidene intermediate entirely disappears relative to the mesitylene standard.

-

Purification: Purify via silica gel chromatography (pentane/diethyl ether 90:10) to yield the target propanoate as a colorless oil.

Protocol B: Classical Two-Step Synthesis

Ideal for large-scale, cost-effective batch manufacturing.

Step 1: Buffered Knoevenagel Condensation

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexanecarboxaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in toluene (20 mL).

-

Add piperidine (0.5 mmol) and glacial acetic acid (0.5 mmol).

-

Reflux (110 °C) until exactly 1 equivalent of water is collected in the trap (approx. 4 hours).

-

Cool to room temperature, wash with 1M HCl, then brine. Dry the organic layer over MgSO4 and concentrate to yield the crude unsaturated ester.

Step 2: Catalytic Hydrogenation

-

Dissolve the crude intermediate in ethanol (20 mL) and add 10% Pd/C (5 wt%).

-

Stir vigorously under an H2 atmosphere (balloon, 1 atm) at room temperature for 4 hours.

-

Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 8:2) under a 254 nm UV lamp. The Knoevenagel adduct is highly conjugated and strongly UV-active. The target product (Ethyl 2-cyano-3-cyclohexylpropanoate) lacks this conjugation and is UV-inactive . The disappearance of the UV-active spot confirms complete reduction.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, concentrate in vacuo, and purify by vacuum distillation.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and yields for both protocols, allowing researchers to select the optimal methodology based on their scale and equipment availability.

| Parameter | Protocol A (One-Pot Reductive Alkylation) | Protocol B (Two-Step Classical Synthesis) |

| Catalyst System | RhCl3⋅3H2O / CO / H2O | Piperidine-AcOH / 10% Pd/C |

| Solvent Environment | Acetonitrile | Toluene (Step 1) / Ethanol (Step 2) |

| Reaction Time | 18 - 24 h (Continuous) | 4 h (Step 1) + 4 h (Step 2) |

| Temperature Profile | Isothermal Room Temperature (25 °C) | Reflux (110 °C) → RT (25 °C) |

| Overall Isolated Yield | 89 - 93% | 75 - 82% |

| Primary Application | High-throughput parallel screening | Scalable batch manufacturing |

Reaction Pathway Visualization

Figure 1: Tandem Knoevenagel condensation and reduction pathway to the target propanoate.

References

-

Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, Volume 2, 341-394. URL:[Link]

-

Ramachary, D. B., Kishor, M., & Reddy, Y. V. (2007). Organocatalytic Sequential One-Pot Double Cascade Asymmetric Synthesis of Wieland-Miescher Ketone Analogues from a Knoevenagel/Hydrogenation/Robinson Annulation Sequence: Scope and Applications of Organocatalytic Biomimetic Reductions. The Journal of Organic Chemistry, 72(14), 5056-5068. URL:[Link]

Catalytic hydrogenation of Ethyl 2-Cyano-3-cyclohexylpropanoate to amino acids

Application Note: Catalytic Hydrogenation of Ethyl 2-Cyano-3-cyclohexylpropanoate to β -Amino Acids

Executive Summary

The synthesis of β -amino acids is a critical operation in modern drug development, particularly for accessing gabapentinoids, peptidomimetics, and novel neuroactive therapeutics. Ethyl 2-cyano-3-cyclohexylpropanoate serves as a highly versatile, sterically congested intermediate in this chemical space. This application note details the optimized catalytic hydrogenation of the α -cyano group to a primary amine, yielding ethyl 2-(aminomethyl)-3-cyclohexylpropanoate, followed by its subsequent hydrolysis to the free β -amino acid (2-(aminomethyl)-3-cyclohexylpropanoic acid).

By strictly controlling the reaction microenvironment, this protocol mitigates common side reactions (such as dimerization) and provides a self-validating workflow suitable for scale-up in pharmaceutical laboratories.

Mechanistic Rationale & Causality

The reduction of a nitrile to a primary amine is notoriously prone to over-alkylation. The reaction proceeds via an initial reduction to an highly electrophilic imine intermediate. If left unchecked, the newly formed primary amine can attack this imine, eliminating ammonia to form an undesired secondary amine (dimerization) or even a tertiary amine[1].

To enforce a high-fidelity protocol, we employ Le Chatelier's principle: conducting the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., methanolic ammonia)[2]. The massive excess of NH₃ shifts the equilibrium away from secondary amine formation, trapping the intermediate as the primary imine until it is fully reduced to the target primary amine.

Furthermore, the choice of catalyst is paramount. Sponge nickel (Raney Nickel) is the industry standard for this transformation due to its exceptional chemoselectivity for nitriles over esters under moderate hydrogen pressure (50–80 psi)[2],[1]. Following reduction, the resulting β -amino ester can be hydrolyzed under acidic conditions to yield the corresponding β -amino acid in its HCl salt form[3]. Acidic hydrolysis is deliberately chosen over basic hydrolysis to ensure the amine remains protonated, preventing any intramolecular nucleophilic attack that could lead to β -lactam formation.

Reaction mechanism for cyano ester catalytic hydrogenation and subsequent hydrolysis.

Quantitative Performance Data

The table below summarizes the causality between catalyst system selection, additive presence, and the resulting reaction fidelity. The data highlights why Raney Nickel in the presence of methanolic ammonia is the optimal system for direct primary amine synthesis.

| Catalyst System | Additive | Pressure (H₂ psi) | Conversion (%) | Primary Amine Selectivity (%) |

| Raney Nickel | 7N NH₃ in MeOH | 50 | >99 | 95 |

| Raney Nickel | None | 50 | >99 | 45 (High dimer formation) |

| 10% Pd/C | Boc₂O (1.2 eq) | 50 | >99 | 98* |

| 10% Pd/C | 7N NH₃ in MeOH | 50 | 60 | 70 |

| PtO₂ | None | 80 | 85 | 55 |

*Isolated as the N-Boc protected amino ester, requiring an additional deprotection step.

Experimental Workflows

Step-by-step experimental workflow for synthesizing the beta-amino acid from the cyano ester.

Protocol A: Catalytic Hydrogenation to the β -Amino Ester

This protocol utilizes Raney Nickel to selectively reduce the nitrile group without cleaving the ester.

-

Catalyst Preparation: Commercial Raney Nickel is typically supplied as an aqueous slurry at a high pH. Decant the water and wash the catalyst three times with distilled water until the washings are pH neutral. Follow with three washes of anhydrous methanol to remove residual water.

-

Causality Check: Residual water can cause premature ester hydrolysis, while residual base can promote retro-Michael or condensation side reactions.

-

-

Reaction Assembly: In a Parr hydrogenation bottle, dissolve 10.0 mmol of Ethyl 2-cyano-3-cyclohexylpropanoate in 30 mL of 7N Ammonia in Methanol. Add the washed Raney Nickel slurry (approximately 10 mol% Ni)[2].

-

Hydrogenation: Secure the bottle in a Parr shaker apparatus. Purge the vessel with nitrogen gas three times, then pressurize with hydrogen gas to 50 psi. Shake the mixture at room temperature for 24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

-

Filtration: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite, washing the filter cake with additional methanol[2].

-

Safety Critical: Raney Nickel is highly pyrophoric. The Celite pad prevents fine catalyst particles from passing through the frit and igniting upon drying. Never allow the filter cake to run dry in the presence of air.

-

-

Concentration: Evaporate the filtrate under reduced pressure to yield crude Ethyl 2-(aminomethyl)-3-cyclohexylpropanoate as a viscous oil.

Protocol B: Acidic Hydrolysis to the Free β -Amino Acid

This protocol converts the intermediate ester to the final pharmaceutical building block.

-

Acidic Hydrolysis: Dissolve the crude amino ester from Protocol A in 20 mL of 6N Aqueous HCl. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100 °C) for 12 hours[3].

-

Causality Check: Strongly acidic conditions completely protonate the primary amine, rendering it non-nucleophilic. This self-validating step ensures that the ester is hydrolyzed to the carboxylic acid without the amine attacking the carbonyl to form polymeric amides or strained β -lactams.

-

-

Isolation: Cool the reaction mixture to room temperature and concentrate in vacuo to remove water and excess HCl, yielding the amino acid hydrochloride salt as a solid residue.

-

Neutralization & Crystallization: Dissolve the residue in a minimum volume of deionized water. Carefully adjust the pH to the isoelectric point of the amino acid (typically ~pH 7) using 1N NaOH or LiOH. The free zwitterionic 2-(aminomethyl)-3-cyclohexylpropanoic acid will precipitate from the solution.

-

Final Recovery: Filter the white precipitate, wash with cold water and a small amount of diethyl ether, and dry under high vacuum to afford the pure β -amino acid.

References

- Modular Access to Quaternary α‑Cyano Carbonyl Compounds via NiH C

- Enantioselective Synthesis of Methyl 4-Amino-3-phenylbutano

- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.

Application Note: A Comprehensive Guide to the Synthesis of Pharmaceutical Intermediates from Ethyl 2-Cyano-3-cyclohexylpropanoate

Abstract

Ethyl 2-Cyano-3-cyclohexylpropanoate is a versatile α-cyano ester that serves as a pivotal starting material for a variety of valuable pharmaceutical intermediates. Its structure, featuring a reactive nitrile, an ester, and a cyclohexyl moiety, allows for strategic chemical transformations into key building blocks. This guide provides an in-depth exploration of the primary synthetic pathways originating from this compound, including hydrolysis, decarboxylation, and reduction. We present detailed, field-proven protocols for the synthesis of 3-Cyclohexylpropanoic Acid and 3-Cyclohexylpropan-1-amine, both of which are significant precursors in medicinal chemistry. Furthermore, we draw conceptual parallels to the synthesis of gabapentinoids to illustrate the broader applicability of the chemical principles discussed. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this substrate for the efficient synthesis of complex molecular targets.

Introduction: The Strategic Value of a Versatile Precursor

In the landscape of pharmaceutical synthesis, the efficiency and modularity of a synthetic route are paramount. Ethyl 2-Cyano-3-cyclohexylpropanoate emerges as a compound of significant interest due to its inherent chemical potential. As a substituted cyanoacetate, it belongs to a class of compounds renowned for their utility in forming carbon-carbon bonds and their facile conversion into carboxylic acids, nitriles, and amines.

The presence of the cyclohexyl group imparts lipophilicity, a desirable trait for many central nervous system (CNS) active agents. The true value of this starting material lies in its capacity to undergo a series of well-established, high-yielding transformations to produce core molecular scaffolds. This application note will detail the key synthetic routes, providing both the theoretical underpinnings and practical, step-by-step protocols for its conversion into high-value intermediates.

Core Synthetic Transformations: From Ester to Key Intermediates

The chemical utility of Ethyl 2-Cyano-3-cyclohexylpropanoate is primarily centered on the reactivity of its ester and nitrile functional groups. Two principal pathways allow for its conversion into broadly applicable intermediates: (A) Hydrolysis and decarboxylation to yield a carboxylic acid, and (B) A two-step sequence of decarboxylation followed by reduction to produce a primary amine.

Overall Synthetic Pathways

The following diagram illustrates the primary transformations that will be detailed in this guide. Each pathway offers a distinct intermediate with a unique handle for further synthetic elaboration.

Caption: Key synthetic routes from Ethyl 2-Cyano-3-cyclohexylpropanoate.

Pathway A: Synthesis of 3-Cyclohexylpropanoic Acid

This pathway involves the simultaneous hydrolysis of the ethyl ester and the cyano group, followed by the decarboxylation of the intermediate malonic acid derivative. This is a fundamental transformation that converts the substituted cyanoacetate into a simple carboxylic acid, a widely used building block in pharmaceutical chemistry.[1][2]

Scientific Principle & Mechanism

The reaction proceeds via two key stages under strong acidic or basic conditions:

-

Hydrolysis: Both the ester and nitrile functionalities are hydrolyzed to carboxylic acid groups, forming a substituted malonic acid (3-cyclohexylpropane-1,1-dicarboxylic acid).

-

Decarboxylation: Malonic acids are thermally unstable and readily lose a molecule of carbon dioxide upon heating, especially in an acidic medium, to yield the final product. The presence of a carbonyl group beta to another carboxyl group facilitates the formation of a cyclic transition state, leading to decarboxylation.[3]

Detailed Protocol: Acid-Catalyzed Hydrolysis and Decarboxylation

Objective: To synthesize 3-Cyclohexylpropanoic Acid.

Materials:

| Reagent | M.W. | Amount | Moles (equiv.) |

|---|---|---|---|

| Ethyl 2-Cyano-3-cyclohexylpropanoate | 209.29 | 10.0 g | 47.8 mmol (1.0) |

| Sulfuric Acid (98%) | 98.08 | 30 mL | - |

| Water | 18.02 | 30 mL | - |

| Diethyl Ether | 74.12 | 150 mL | - |

| Saturated NaCl solution (brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37| 5 g | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 30 mL of concentrated sulfuric acid to 30 mL of water. Caution: This is a highly exothermic process. Add acid to water slowly and with cooling.

-

Addition of Starting Material: To the warm sulfuric acid solution, add Ethyl 2-Cyano-3-cyclohexylpropanoate (10.0 g, 47.8 mmol) in one portion.

-

Reflux: Heat the reaction mixture to reflux (approx. 120-130°C) using a heating mantle. Maintain a vigorous reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a 1 L beaker.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with saturated brine (1 x 50 mL) to remove residual acid and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-Cyclohexylpropanoic Acid can be purified by vacuum distillation to yield a colorless oil. Expected yield: 80-90%.

Pathway B: Synthesis of 3-Cyclohexylpropan-1-amine

This pathway provides access to 3-Cyclohexylpropan-1-amine, a valuable primary amine intermediate.[4][5][6] It is a two-step process involving an initial decarboxylation to remove the ester group, followed by the reduction of the remaining nitrile.

Step 1: Krapcho Decarboxylation to 3-Cyclohexylpropanenitrile

Scientific Principle: The Krapcho decarboxylation is a highly effective method for the dealkoxycarbonylation of esters that have an electron-withdrawing group (like a nitrile) in the α-position.[7] The reaction is typically carried out in a polar aprotic solvent like DMSO with a salt (e.g., LiCl) and water at elevated temperatures. The mechanism involves nucleophilic attack by the chloride ion on the ethyl group of the ester, leading to the formation of ethyl chloride and a carboxylate anion, which then decarboxylates to form a carbanion intermediate. This intermediate is subsequently protonated by the water present in the reaction mixture. This method is preferred over acidic hydrolysis when the nitrile group is to be preserved.

Detailed Protocol: Krapcho Decarboxylation

Objective: To synthesize 3-Cyclohexylpropanenitrile.[8]

Materials:

| Reagent | M.W. | Amount | Moles (equiv.) |

|---|---|---|---|

| Ethyl 2-Cyano-3-cyclohexylpropanoate | 209.29 | 10.0 g | 47.8 mmol (1.0) |

| Lithium Chloride (LiCl) | 42.39 | 4.0 g | 94.4 mmol (2.0) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 80 mL | - |

| Water | 18.02 | 3.5 mL | 194 mmol (4.0) |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add Ethyl 2-Cyano-3-cyclohexylpropanoate (10.0 g), lithium chloride (4.0 g), DMSO (80 mL), and water (3.5 mL).

-

Heating: Heat the mixture in an oil bath at 160-170°C for 4-6 hours. Monitor the reaction by TLC or GC for the disappearance of the starting material.

-

Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Extraction: Extract the aqueous phase with diethyl ether (4 x 50 mL).

-

Washing: Combine the organic layers and wash thoroughly with water (3 x 50 mL) to remove DMSO, followed by a wash with saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude 3-Cyclohexylpropanenitrile can be purified by vacuum distillation to afford a clear liquid. Expected yield: 85-95%.

Step 2: Reduction of 3-Cyclohexylpropanenitrile to 3-Cyclohexylpropan-1-amine

Scientific Principle: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using a metal catalyst like Raney Nickel is a common and scalable method. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of the catalyst. This method is often preferred in industrial settings due to its cost-effectiveness and avoidance of metal hydride reagents.

Detailed Protocol: Catalytic Hydrogenation

Objective: To synthesize 3-Cyclohexylpropan-1-amine.[4][6]

Materials:

| Reagent | M.W. | Amount | Moles (equiv.) |

|---|---|---|---|

| 3-Cyclohexylpropanenitrile | 137.23 | 5.0 g | 36.4 mmol (1.0) |

| Raney Nickel (50% slurry in water) | - | ~2.5 g | - |

| Ethanol, anhydrous | 46.07 | 100 mL | - |

| Ammonia (7N solution in Methanol) | 17.03 | 10 mL | ~70 mmol |

| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |

Procedure:

-

Catalyst Preparation: In a Parr hydrogenation apparatus or a similar high-pressure reactor, carefully wash the Raney Nickel slurry (~2.5 g) with anhydrous ethanol (3 x 20 mL) to remove water.

-

Reaction Setup: Add the washed Raney Nickel to a solution of 3-Cyclohexylpropanenitrile (5.0 g) in anhydrous ethanol (100 mL). Add the methanolic ammonia solution. The addition of ammonia prevents the formation of secondary amine byproducts.

-

Hydrogenation: Seal the reactor, flush it several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Maintain the temperature below 50°C. Hydrogen uptake should cease within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times. Do not allow the filter cake to dry in air. Wash the filter cake with ethanol (2 x 20 mL).

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purification: The crude 3-Cyclohexylpropan-1-amine can be purified by vacuum distillation to yield a colorless liquid. Expected yield: 75-90%.

Caption: Workflow for the reduction of 3-Cyclohexylpropanenitrile.

Application Focus: Conceptual Link to Gabapentinoid Synthesis

While Ethyl 2-Cyano-3-cyclohexylpropanoate does not directly lead to the synthesis of Gabapentin, the chemical principles governing its transformations are directly analogous to those used in the industrial production of this important anticonvulsant drug.

Gabapentin Synthesis Overview: A common route to Gabapentin involves the reaction of cyclohexanone with ethyl cyanoacetate in a Guareschi-Thorpe reaction, which forms a dinitrile intermediate.[9][10] This intermediate is then hydrolyzed and decarboxylated to give 1,1-cyclohexanediacetic acid. Subsequent steps convert this diacid into Gabapentin.

The Analogy: The critical step of hydrolyzing a cyano-substituted ester and inducing decarboxylation (as shown in Pathway A) is a cornerstone of the Gabapentin synthesis. Understanding the protocols for manipulating Ethyl 2-Cyano-3-cyclohexylpropanoate provides direct, hands-on experience with the exact type of chemical reactions required for synthesizing the actual Gabapentin precursor, 1,1-cyclohexanediacetic acid, from its corresponding cyano-ester. This highlights how mastering the chemistry of one substrate can provide the foundational expertise required for a range of structurally related pharmaceutical targets.

References

- Google Patents. (n.d.). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.

-

ChemBK. (2024, April 9). 3-Cyclohexyl-1-propanamine. Available at: [Link]

-

Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate. Available at: [Link]

- Google Patents. (n.d.). CN102140061B - The preparation method of cycloalkylpropionic acid.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Modular Synthesis of α-Arylated Carboxylic Acids, Esters and Amides via Photocatalyzed Triple C−F. Available at: [Link]

-

Quick Company. (n.d.). An Efficient Process For Synthesis Of Pregabalin. Available at: [Link]

- Google Patents. (n.d.). CN105061239A - Gabapentin synthesis method.

-

ResearchGate. (n.d.). Study on the synthesis of pregabalin. Available at: [Link]

-

Indian Journal of Chemistry. (n.d.). Note An efficient total synthesis of (±)-pregabalin. Available at: [Link]

-

Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Available at: [Link]

-

International Journal of ChemTech Research. (n.d.). Novel Synthesis of Baclofen. Available at: [Link]

-

ChemSrc. (2025, May 20). 3-cyclohexylpropanenitrile. Available at: [Link]

-

Ministry of Environment, Forest and Climate Change, India. (n.d.). Gabapentine Manufacturing Process. Available at: [Link]

-

Sociedade Brasileira de Química. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]

- Google Patents. (n.d.). WO2005090310A2 - Process for preparing cyclohexanediacetic acid monoamide.

- Google Patents. (2019, July 26). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.

-

European Patent Office. (2018, October 11). PROCESS FOR THE PREPARATION OF GABAPENTIN. Available at: [Link]

Sources

- 1. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]